molecular formula C18H25NO5 B12517790 (4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid

(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid

Cat. No.: B12517790
M. Wt: 335.4 g/mol
InChI Key: UDZZTSCDYWIVKD-UHFFFAOYSA-N
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Description

(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a phenyl group, and an acetic acid moiety, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups. The phenyl group is then introduced through an ether linkage, followed by the addition of the acetic acid moiety. Common reagents used in these reactions include Boc anhydride, phenol derivatives, and acetic anhydride. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce double bonds.

    Substitution: The phenyl and piperidine rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or alkyl groups.

Scientific Research Applications

(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for drug development.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)propionic acid: Similar in structure but with a propionic acid moiety instead of acetic acid.

    (4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)butyric acid: Features a butyric acid moiety, offering different chemical properties.

Uniqueness

(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for various applications, particularly in drug development and chemical synthesis.

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]acetic acid

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-8-15(9-11-19)23-14-6-4-13(5-7-14)12-16(20)21/h4-7,15H,8-12H2,1-3H3,(H,20,21)

InChI Key

UDZZTSCDYWIVKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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